3-Amino-6,7-dimethoxyquinolin-4(1H)-one
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Overview
Description
3-Amino-6,7-dimethoxyquinolin-4(1H)-one is a quinoline derivative known for its potential applications in various fields such as medicinal chemistry and organic synthesis. Quinoline derivatives are often studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6,7-dimethoxyquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinoline.
Cyclization: The formation of the quinolin-4(1H)-one ring structure is often accomplished through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6,7-dimethoxyquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: Investigated for its antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Studied for its interactions with biological targets and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Amino-6,7-dimethoxyquinolin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of quinoline derivatives.
6,7-Dimethoxyquinoline: A closely related compound with similar structural features.
3-Aminoquinoline: Another derivative with an amino group at the 3-position.
Uniqueness
3-Amino-6,7-dimethoxyquinolin-4(1H)-one is unique due to the presence of both amino and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent or synthetic intermediate.
Properties
IUPAC Name |
3-amino-6,7-dimethoxy-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-15-9-3-6-8(4-10(9)16-2)13-5-7(12)11(6)14/h3-5H,12H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIUUIJJZYGFCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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